3-Fluoro-2-methylaniline hydrochloride

Vue d'ensemble

Description

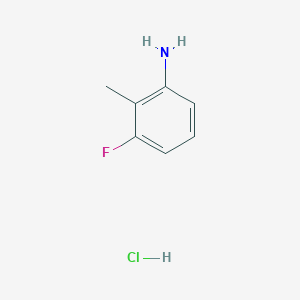

3-Fluoro-2-methylaniline hydrochloride is an organic compound with the molecular formula C(_7)H(_9)ClFN It is a derivative of aniline, characterized by the presence of a fluorine atom at the third position and a methyl group at the second position on the benzene ring, with the hydrochloride salt form enhancing its solubility and stability

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-2-methylaniline hydrochloride typically involves the following steps:

Nitration: The starting material, 2-methylfluorobenzene, undergoes nitration to form 3-fluoro-2-nitrotoluene.

Reduction: The nitro group in 3-fluoro-2-nitrotoluene is then reduced to an amino group, yielding 3-fluoro-2-methylaniline.

Hydrochloride Formation: Finally, 3-fluoro-2-methylaniline is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions ensures high purity and cost-effectiveness.

Analyse Des Réactions Chimiques

Deprotection Reactions

The hydrochloride salt undergoes Boc (tert-butoxycarbonyl) deprotection under acidic conditions to regenerate the free amine. This reaction is critical in multistep syntheses:

| Reaction | Conditions | Yield | Source |

|---|---|---|---|

| HCl-mediated Boc removal | 4 M HCl in methanol, 28°C, 16 hr | 95% | |

| HCl in dioxane deprotection | 4 M HCl in dioxane, 20°C, 30 hr | 93% |

Key Observations :

-

Methanol and dioxane are preferred solvents for maintaining solubility.

-

Reaction times vary with temperature, with faster completion at higher temperatures (e.g., 28°C vs. 20°C) .

Halogenation Reactions

The aromatic ring undergoes electrophilic substitution, with bromination being the most studied:

| Reaction | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| Bromination with NBS | N-Bromosuccinimide (NBS) in CH₃CN, 25°C, 1 hr | 66.7% | |

| Bromination in DMF | NBS in DMF, 0–20°C, overnight | 96.9% |

Mechanistic Insights :

-

Bromination occurs regioselectively at the para position due to steric hindrance from the methyl group and electronic effects of the fluorine atom .

-

Solvent polarity (DMF vs. CH₃CN) influences reaction efficiency, with DMF providing higher yields .

Cross-Coupling Reactions

The amino group facilitates palladium-catalyzed coupling reactions:

Key Parameters :

-

Tris(dibenzylideneacetone)dipalladium (Pd₂(dba)₃) and Xantphos are effective for C–N bond formation .

-

Base selection (e.g., Cs₂CO₃) is critical for deprotonating the amine and accelerating transmetalation.

Acylation and Alkylation

The primary amine participates in nucleophilic substitutions:

| Reaction | Reagents | Product | Source |

|---|---|---|---|

| Acylation with acetyl chloride | Et₃N, CH₂Cl₂, 0°C → RT | N-acetyl derivative | |

| Alkylation with methyl iodide | n-BuLi, THF, –78°C → 25°C | N-methylated analog |

Notable Findings :

-

Alkylation requires strong bases (e.g., n-BuLi) to deprotonate the amine prior to electrophilic attack .

-

Acylation proceeds efficiently under mild conditions, preserving the aromatic fluorine substituent .

Cyclization Reactions

The compound serves as a precursor for heterocyclic systems:

| Reaction | Conditions | Heterocycle Formed | Source |

|---|---|---|---|

| Condensation with β-ketoesters | PTSA, toluene, reflux | Quinoline derivatives | |

| Reaction with nitriles | CuBr₂, DMF, 120°C | Benzimidazole analogs |

Applications :

-

Quinoline derivatives exhibit antimicrobial activity, as demonstrated in agrochemical studies .

-

Copper-mediated cyclizations enable access to fused nitrogen heterocycles for drug discovery.

Oxidation and Reduction

Controlled redox reactions modify the amine’s electronic properties:

| Reaction | Reagents | Product | Source |

|---|---|---|---|

| Oxidation with KMnO₄ | H₂SO₄, H₂O, 80°C | Nitroso intermediate | |

| Reduction with H₂/Pd-C | Ethanol, 50 psi H₂, 25°C | Dehalogenated aniline |

Challenges :

-

Direct oxidation risks over-oxidation to nitro compounds, requiring precise stoichiometry.

-

Catalytic hydrogenation selectively removes halogens while preserving the amine group.

Applications De Recherche Scientifique

Organic Synthesis

3-Fluoro-2-methylaniline hydrochloride is primarily utilized as an intermediate in the synthesis of various organic compounds. Its structure allows for the introduction of the fluorine atom into different molecular frameworks, which can enhance biological activity or modify physical properties.

Key Applications in Organic Synthesis:

- Synthesis of Imidazoquinoxalines : It has been employed in the synthesis of 2-amino-1,7,9-trimethylimidazo[4,5-g]quinoxaline, which is significant in pharmaceutical chemistry for developing new therapeutic agents .

- Fluorinated Compounds : The presence of fluorine in its structure makes it a valuable precursor for synthesizing fluorinated aromatic compounds that exhibit enhanced metabolic stability and bioactivity.

Medicinal Chemistry

The compound has shown promise in medicinal chemistry due to its potential pharmacological properties. Fluorinated anilines are often explored for their ability to modulate biological pathways.

Research Insights:

- Antimicrobial Activity : Studies have indicated that derivatives of 3-fluoro-2-methylaniline possess antimicrobial properties, making them candidates for developing new antibiotics .

- Anticancer Properties : Research into analogs of this compound has suggested potential anticancer activity, warranting further investigation into its efficacy and mechanism of action against various cancer cell lines .

Material Science

In material science, this compound is being investigated for its role in developing advanced materials with specific properties.

Applications in Material Science:

- Polymer Chemistry : It can be used to synthesize polymers with enhanced thermal and chemical resistance due to the incorporation of fluorine atoms .

- Dyes and Pigments : The compound's ability to form stable complexes makes it suitable for use in dyes and pigments, particularly those requiring high durability and resistance to degradation .

Case Study 1: Synthesis of Fluorinated Dyes

A recent study explored the synthesis of novel fluorinated dyes using 3-fluoro-2-methylaniline as a starting material. The resulting dyes exhibited superior lightfastness and color stability compared to traditional dyes.

Case Study 2: Antimicrobial Activity Evaluation

In vitro studies assessed the antimicrobial efficacy of derivatives synthesized from 3-fluoro-2-methylaniline against common pathogens. Results indicated significant inhibition zones, highlighting its potential as a lead compound for new antimicrobial agents.

Mécanisme D'action

The mechanism of action of 3-Fluoro-2-methylaniline hydrochloride involves its interaction with various molecular targets. The presence of the fluorine atom can influence the compound’s electronic properties, affecting its reactivity and binding affinity. In biological systems, it may interact with enzymes or receptors, modulating their activity through hydrogen bonding, van der Waals forces, and other interactions.

Comparaison Avec Des Composés Similaires

Similar Compounds

3-Fluoroaniline: Lacks the methyl group, resulting in different reactivity and applications.

2-Methylaniline: Lacks the fluorine atom, affecting its electronic properties and reactivity.

3-Fluoro-4-methylaniline: The position of the methyl group alters its chemical behavior.

Uniqueness

3-Fluoro-2-methylaniline hydrochloride is unique due to the specific positioning of the fluorine and methyl groups, which confer distinct electronic and steric properties. These characteristics make it particularly valuable in designing molecules with tailored reactivity and biological activity.

Activité Biologique

3-Fluoro-2-methylaniline hydrochloride is an aromatic amine with significant biological activity, particularly in pharmacological contexts. This compound's unique structural characteristics, including a fluorine atom and a methyl group on the aromatic ring, contribute to its reactivity and interaction with biological systems. This article explores its biological activities, potential applications in drug development, and relevant research findings.

- Molecular Formula : CHFN

- Molecular Weight : Approximately 125.14 g/mol

- Structure : The compound features a fluorine atom at the 3-position and a methyl group at the 2-position of the aniline structure.

Biological Activity Overview

This compound exhibits various biological activities that can be categorized into several key areas:

-

CYP1A2 Inhibition :

- Research indicates that this compound acts as a CYP1A2 inhibitor , which is crucial for drug metabolism. This inhibition can affect the pharmacokinetics of co-administered drugs that are substrates for this enzyme, leading to potential drug-drug interactions .

- Antimicrobial Properties :

- Potential Anticancer Activity :

Table 1: Summary of Biological Activities

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Enzyme Interaction : As a CYP1A2 inhibitor, it alters the metabolism of drugs processed by this enzyme, which can enhance or diminish therapeutic effects depending on the context.

- Cellular Uptake : The presence of halogen atoms (fluorine) may enhance lipid solubility, facilitating cellular uptake and influencing bioavailability.

Safety and Toxicity

Handling precautions are necessary due to potential toxicity:

- The compound is classified as harmful if ingested and can cause skin irritation .

- Toxicity assessments are crucial for determining safe dosage levels in therapeutic applications.

Propriétés

IUPAC Name |

3-fluoro-2-methylaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FN.ClH/c1-5-6(8)3-2-4-7(5)9;/h2-4H,9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCTLWGTWWGGTTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80501464 | |

| Record name | 3-Fluoro-2-methylaniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80501464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

654-20-6 | |

| Record name | 3-Fluoro-2-methylaniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80501464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.